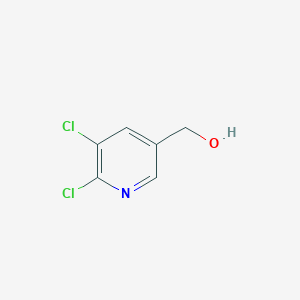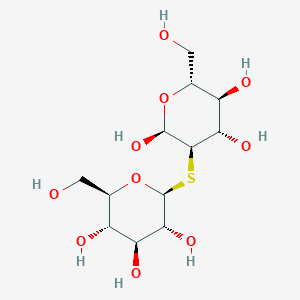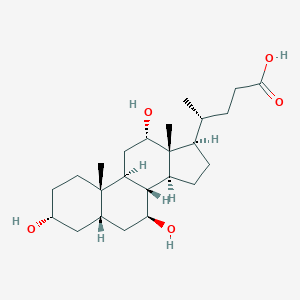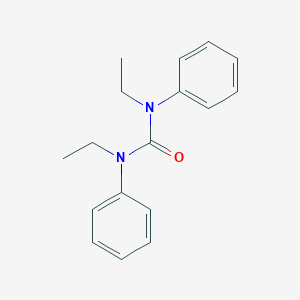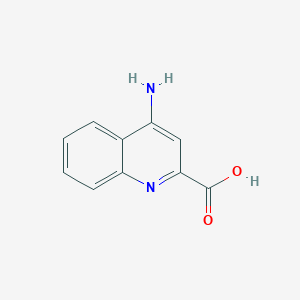
4-Aminoquinolin-2-carbonsäure
Übersicht
Beschreibung
4-Aminoquinoline-2-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of 4-Aminoquinoline-2-carboxylic acid consists of a quinoline ring system with an amino group at the 4-position and a carboxylic acid group at the 2-position
Wissenschaftliche Forschungsanwendungen
4-Aminoquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 4-aminoquinoline compounds, such as chloroquine (CQ) and amodiaquine (AQ), are the parasites responsible for malaria . These compounds have been considered the most important drugs for the control and eradication of malaria .
Mode of Action
It is thought that these compounds inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The biochemical pathways affected by 4-aminoquinoline compounds involve the inhibition of heme polymerase activity . This leads to the accumulation of free heme, which is toxic to the parasites . The drug-heme complex disrupts membrane function, leading to the death of the parasite .
Pharmacokinetics
The pharmacokinetics of 4-aminoquinoline compounds are influenced by their weak base properties . Their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (DV) of the parasite .
Result of Action
The result of the action of 4-aminoquinoline compounds is the inhibition of parasite growth . For example, certain side chain-modified 4-aminoquinolines have shown significant inhibition of parasite growth against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .
Action Environment
The action environment can influence the efficacy and stability of 4-aminoquinoline compounds. For instance, due to the weak base properties of these compounds, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic DV . This suggests that the pH of the environment can influence the action of these compounds.
Biochemische Analyse
Biochemical Properties
It is known that 4-aminoquinolines, a class to which this compound belongs, have been used in the control and eradication of malaria
Cellular Effects
Other 4-aminoquinoline derivatives have shown potent antiviral activity against SARS-CoV-2 in Vero E6 and Calu-3 cell models
Molecular Mechanism
Other 4-aminoquinoline derivatives have shown high affinity toward the SARS-CoV-2 main protease (Mpro)
Temporal Effects in Laboratory Settings
Other 4-aminoquinoline derivatives have shown potent antiviral activity against SARS-CoV-2 in Vero E6 and Calu-3 cell models
Metabolic Pathways
Other 4-aminoquinolines such as chloroquine and amodiaquine have been extensively studied
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of 4-Aminoquinoline-2-carboxylic acid often employs green and sustainable chemistry principles. Methods such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to enhance the efficiency and reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 4-Aminoquinoline-2-carboxylic acid can yield quinoline-2,4-dicarboxylic acid, while reduction can produce 4-aminoquinoline .
Vergleich Mit ähnlichen Verbindungen
4-Aminoquinoline-2-carboxylic acid can be compared with other similar compounds, such as chloroquine, amodiaquine, and hydroxyquinoline . These compounds share a similar quinoline core structure but differ in their substituents and specific activities. For instance:
Eigenschaften
IUPAC Name |
4-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZKIAHUIXWOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626305 | |
| Record name | 4-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157915-66-7 | |
| Record name | 4-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


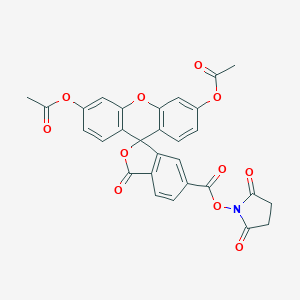
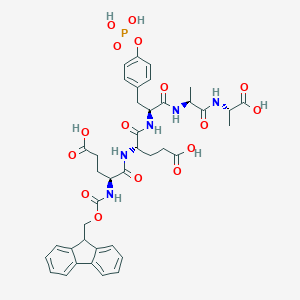
![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)
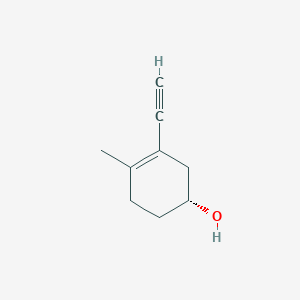
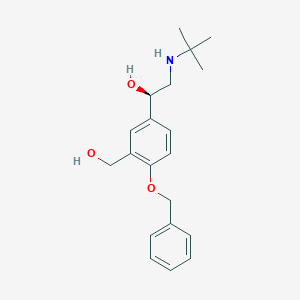
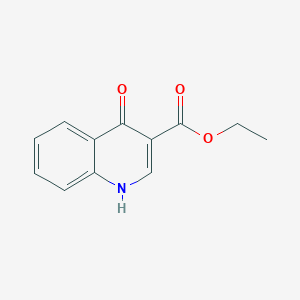
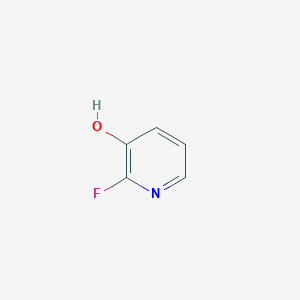
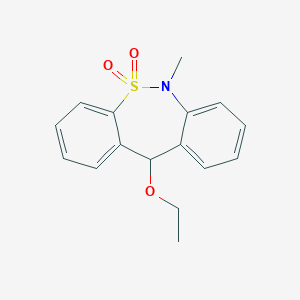

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
